
3-甲基-2-硝基苯甲酰胺
概述
描述
3-Methyl-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
科学研究应用
3-Methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mode of action of benzamides can involve interactions with their targets that lead to changes in cellular processes. For example, some benzamides can inhibit specific enzymes, leading to alterations in biochemical pathways .
The pharmacokinetics of benzamides, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure and the physiological characteristics of the individual. These factors can affect the bioavailability of the compound .
The result of the action of benzamides can vary widely, depending on their specific targets and the pathways they affect. They can have effects at the molecular and cellular levels .
The action of benzamides can be influenced by environmental factors such as pH and temperature, which can affect their stability and efficacy .
生化分析
Biochemical Properties
It is known that benzamide derivatives can participate in various biochemical reactions . They can undergo reactions such as free radical bromination and nucleophilic substitution
Cellular Effects
Benzamide derivatives can influence cell function by interacting with various cellular processes . The specific impact of 3-Methyl-2-nitrobenzamide on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-2-nitrobenzamide is not well-established. Benzamide derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-nitrobenzamide can be synthesized from 3-methyl-2-nitrobenzoic acid. The synthetic route involves the following steps:
Formation of Acyl Chloride: 3-Methyl-2-nitrobenzoic acid is reacted with thionyl chloride to form 3-methyl-2-nitrobenzoyl chloride.
Amidation: The acyl chloride is then reacted with ammonia or an amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise. Gaseous ammonia is bubbled through the mixture until it is well saturated. The mixture is then allowed to warm to ambient temperature and stirred for a few hours.
Industrial Production Methods
Industrial production methods for 3-methyl-2-nitrobenzamide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed
Reduction: 3-Methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Methyl-3-nitrobenzamide: Similar structure but with different substitution pattern.
3-Methyl-4-nitrobenzamide: Nitro group at the fourth position instead of the second.
Benzamide: Parent compound without methyl and nitro substitutions.
Uniqueness
3-Methyl-2-nitrobenzamide is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical and biological applications.
属性
IUPAC Name |
3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJDAQMMNMEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2539940.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
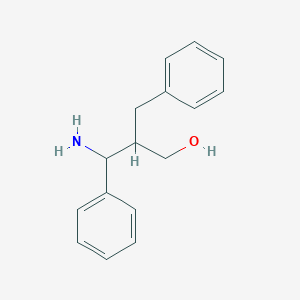
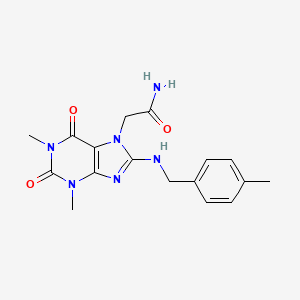
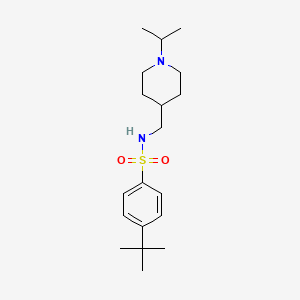
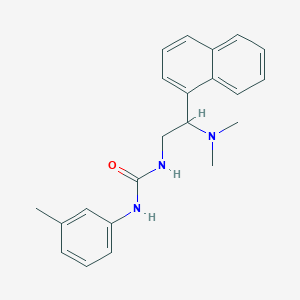
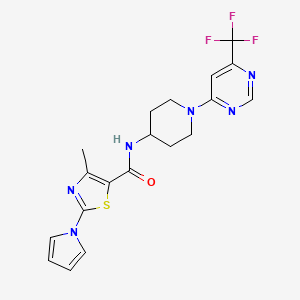
![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)

![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine](/img/structure/B2539961.png)
